molecular formula C10H15ClN2 B2548392 (R)-3-(Pyrrolidin-2-yl)aniline hydrochloride CAS No. 2061996-91-4

(R)-3-(Pyrrolidin-2-yl)aniline hydrochloride

Cat. No.: B2548392
CAS No.: 2061996-91-4
M. Wt: 198.69
InChI Key: HFVXLQWMCBMRJE-HNCPQSOCSA-N
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Description

(R)-3-(Pyrrolidin-2-yl)aniline hydrochloride (CAS: 18759-96-1) is a chiral amine hydrochloride featuring a pyrrolidine ring attached to the meta-position of an aniline moiety. This compound is commercially available as a pharmaceutical building block, with applications in drug discovery and fine chemical synthesis . Its molecular formula is C₁₀H₁₅N₂Cl, with a calculated molecular weight of 198.70 g/mol.

Properties

IUPAC Name

3-[(2R)-pyrrolidin-2-yl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6,11H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVXLQWMCBMRJE-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Pyrrolidin-2-yl)aniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-3-(Pyrrolidin-2-yl)aniline hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyrrolidin-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, sulfonyl chlorides, or nitro compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aniline ring.

Mechanism of Action

The mechanism of action of ®-3-(Pyrrolidin-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and aniline moiety can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • Pyrrolidine vs. Heterocyclic Cores : While (R)-3-(Pyrrolidin-2-yl)aniline HCl retains a simple aniline-pyrrolidine structure, analogs like 3-(Pyrrolidin-2-yl)imidazo[1,5-a]pyridine HCl () incorporate fused heterocyclic systems, which may enhance rigidity and binding affinity in biological targets .
  • Substituent Effects : The phenylsulfonylmethyl group in 3-[(Phenylsulfonyl)methyl]aniline HCl () introduces steric bulk and electron-withdrawing properties, contrasting with the electron-donating pyrrolidine in the target compound. This difference likely impacts solubility and reactivity .

Physicochemical Properties

  • Solubility: Pyrrolidine-containing compounds like the target are generally more polar than purely aromatic analogs (e.g., 2-chloroaniline HCl), enhancing solubility in polar solvents such as ethanol or water .
  • Thermal Stability : The melting point of 3-[(Phenylsulfonyl)methyl]aniline HCl (reported as a yellow crystalline solid in ) is likely higher than that of the target compound due to the sulfonyl group’s stabilizing effects .

Biological Activity

(R)-3-(Pyrrolidin-2-yl)aniline hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural properties, characterized by a pyrrolidine ring attached to an aniline structure. Its molecular formula is C₁₀H₁₅ClN, with a molecular weight of approximately 198.69 g/mol. This compound has garnered attention for its diverse biological activities, including anti-cancer properties, and is often utilized in organic synthesis and material science.

The hydrochloride salt form of (R)-3-(Pyrrolidin-2-yl)aniline enhances its solubility in water, making it suitable for various experimental and industrial applications. The compound's structural characteristics allow it to participate in a range of chemical reactions, including oxidation and substitution, which can yield various derivatives with potentially enhanced biological activities.

The primary biological targets of this compound include various enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of specific targets, influencing cellular processes such as proliferation and apoptosis. Detailed studies are required to elucidate the exact mechanisms through which this compound exerts its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment. Below are key findings related to its biological activity:

Anticancer Properties

  • Inhibition of Tumor Growth : In preclinical studies, this compound has demonstrated potent inhibitory effects on cancer cell lines. For instance, it has shown significant activity against various types of tumors, including those dependent on mutant signaling pathways such as JAK2 and FLT3 .
  • Cell Proliferation Assays : In vitro assays have indicated that this compound can effectively inhibit the proliferation of several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Case Studies : In specific animal models, treatment with this compound resulted in reduced tumor sizes and improved overall health metrics compared to control groups. For example, in a study involving Ba/F3-JAK2V617F mice, the administration of the compound led to significant normalization of spleen and liver weights .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
(S)-3-(Pyrrolidin-2-yl)anilineEnantiomerOpposite chirality; potential differences in activity
(R)-3-(Pyrrolidin-2-yl)pyridinePyridine derivativeAltered nitrogen placement; different reactivity
4-AminopiperidinePiperidine derivativeLacks an aromatic ring; different biological activity
1-Amino-2-pyrrolidinoneSimple pyrrolidineSimplified structure; fewer functional groups

This table highlights the distinct characteristics of this compound due to its combination of pyrrolidine and aniline functionalities, which may contribute to its unique chemical reactivity and biological effects compared to its analogs.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents.
  • In Vivo Efficacy : Animal studies indicate that treatment with this compound leads to marked reductions in tumor burden and improved survival rates .
  • Pharmacokinetic Profile : Preliminary pharmacokinetic assessments suggest favorable absorption characteristics and metabolic stability, which are critical for therapeutic applications.

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